molecular formula C8H8IN B1316178 4-Iodo-2,3-dihydro-1H-indole CAS No. 939759-03-2

4-Iodo-2,3-dihydro-1H-indole

Cat. No. B1316178
M. Wt: 245.06 g/mol
InChI Key: ICRWMYXARVZGBS-UHFFFAOYSA-N
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Description

“4-Iodo-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 939759-03-2 . It has a molecular weight of 245.06 and is a yellow liquid . It is stored at temperatures between 0-8°C .


Synthesis Analysis

A new synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives . The key steps are Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “4-Iodo-2,3-dihydro-1H-indole” is represented by the InChI code: 1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 .


Physical And Chemical Properties Analysis

“4-Iodo-2,3-dihydro-1H-indole” is a yellow liquid . It has a molecular weight of 245.06 and is stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Functionalization of Indoles

4-Iodo-2,3-dihydro-1H-indole is significant in the synthesis and functionalization of indoles, a key structural component in various biologically active compounds. Indole synthesis has evolved over the past century, incorporating methods such as the Fisher indole synthesis and the Gassman synthesis. In recent decades, palladium-catalyzed reactions have become prominent, offering more efficient synthesis processes for complex molecules in the realm of organic chemistry, including pharmaceutical and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Regioselective C-C and C-N Bonds Formation

The compound plays a role in the regioselective formation of carbon-carbon and carbon-nitrogen bonds in N-protected indole derivatives. This process, which is mild and environmentally benign, leads to the creation of various bioactive biindoles and morpholines. Such advancements are crucial in developing new materials and pharmaceuticals (Li et al., 2011).

Chemical Synthesis of Hapalindole Alkaloids

The chemical synthesis of hapalindole alkaloids, which are important in medicinal chemistry, utilizes 4-iodoindoles synthesized from N-p-toluenesulfonyl indoles. This method allows rapid access to dihaloindoles, which serve as precursors in alkaloidsynthesis. This application underscores the importance of 4-iodoindoles in the creation of compounds with potential therapeutic properties (Brown & Kerr, 2001).

Synthesis of 1H,8H-pyrrolo[3,2-g]indoles

The compound is integral in synthesizing 1H,8H-pyrrolo[3,2-g]indoles, a chemical structure found in various natural products. The key step involves a palladium-catalyzed, carbon monoxide mediated reductive cyclization, demonstrating its vital role in complex organic synthesis processes (Ansari et al., 2020).

Cobalt(III)-Catalyzed Alkynylation of Indoles

4-Iodo-2,3-dihydro-1H-indole is also relevant in cobalt(III)-catalyzed alkynylation of indoles, a process used to synthesize C-2 alkynylated indoles. This method tolerates a wide range of functional groups, enhancing the versatility and applicability in synthetic chemistry (Zhang et al., 2015).

Iodo-Amination of Indoles

Iodo-amination processes involving 4-iodo-2,3-dihydro-1H-indole lead to the creation of 2-aminomethyl-3-iodo-indole derivatives. This reaction showcases the dual functionalization capabilities of the compound, contributing to the diversification of indole chemistry (Moriyama et al., 2018).

Safety And Hazards

The safety data sheet for “4-Iodo-2,3-dihydro-1H-indole” advises against dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRWMYXARVZGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585693
Record name 4-Iodo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,3-dihydro-1H-indole

CAS RN

939759-03-2
Record name 4-Iodo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wen-tong, J Han-mei, GAN Jian-feng - HUBEI AGRICULTURAL …, 2020 - hbnykx.cn
Abstract: HS-SPME-GC-MS was used for analysis the volatile components of Chuanxiong Chatiao preparations in different dosage forms. The results showed that 16 components were …
Number of citations: 0 www.hbnykx.cn

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